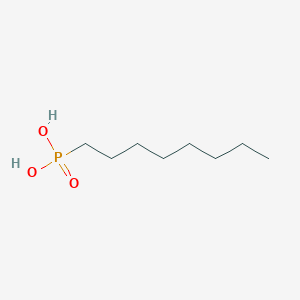

Octylphosphonic acid

Description

Properties

IUPAC Name |

octylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3P/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGCRMAPOWGWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044679 | |

| Record name | Octylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid | |

| Record name | Phosphonic acid, P-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4724-48-5 | |

| Record name | Octylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004724485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95C2AW87BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of n-Octylphosphonic Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, n-octylphosphonic acid (OPA) is a valuable organophosphorus compound with applications ranging from surface modification and corrosion inhibition to the synthesis of novel chemical entities.[1][2][3] This technical guide provides an in-depth overview of the synthesis of n-octylphosphonic acid, focusing on a prevalent and reliable method, detailed experimental protocols, and key characterization data.

Physicochemical Properties of n-Octylphosphonic Acid

n-Octylphosphonic acid is a white to off-white solid at room temperature.[1][4] Its amphiphilic nature, stemming from a polar phosphonic acid head and a nonpolar octyl tail, is central to its function as a surfactant and its ability to form self-assembled monolayers (SAMs) on various surfaces.[1][2]

| Property | Value | References |

| CAS Number | 4724-48-5 | [1][5] |

| Molecular Formula | C₈H₁₉O₃P | [5] |

| Molecular Weight | 194.21 g/mol | [5] |

| Melting Point | 93-102 °C | [1] |

| Appearance | White to off-white solid/powder | [1][4] |

| Solubility | Soluble in methanol, limited solubility in water | [1] |

Synthetic Routes

While multiple synthetic pathways to n-octylphosphonic acid exist, a widely employed and well-documented method involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate (B1237965) ester, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.[1][6][7] This approach is favored for its use of readily available starting materials and generally good yields.[6]

An alternative route involves the addition of hypophosphorous acid to an alkene, followed by oxidation.[6] However, this method can be more expensive and may produce byproducts, making it less suitable for large-scale production.[6]

Experimental Protocol: Michaelis-Arbuzov Reaction and Hydrolysis

This section details the experimental procedure for the synthesis of n-octylphosphonic acid starting from 1-bromooctane (B94149) and triethyl phosphite (B83602).

Step 1: Synthesis of Diethyl Octylphosphonate (Michaelis-Arbuzov Reaction)

The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond.[7][8][9] It involves the reaction of a trialkyl phosphite with an alkyl halide.[10]

Reaction: C₈H₁₇Br + P(OC₂H₅)₃ → C₈H₁₇PO(OC₂H₅)₂ + C₂H₅Br

Procedure:

-

In a reaction kettle, combine 1-bromooctane and triethyl phosphite. The molar ratio of phosphite to bromide can be optimized, with some procedures using an excess of the phosphite.[6]

-

Heat the reaction mixture to 185-195 °C and maintain this temperature for 4-6 hours.[6] During this time, bromoethane (B45996) is formed as a byproduct and can be collected.[6]

-

After the incubation period, cool the reactor to 75-85 °C.[6]

-

The crude diethyl octylphosphonate is then purified by vacuum distillation at 185-195 °C to yield the finished product.[6] This step is crucial for removing any unreacted starting materials and byproducts.

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | 185-195 °C | [6] |

| Reaction Time | 4-6 hours | [6] |

| Yield | Up to 90% | [6] |

| Purity | Up to 99% |[6] |

Step 2: Hydrolysis of Diethyl Octylphosphonate to n-Octylphosphonic Acid

The hydrolysis of the phosphonate ester is typically carried out under acidic conditions to cleave the ethyl groups, yielding the desired phosphonic acid.[6][11][12]

Reaction: C₈H₁₇PO(OC₂H₅)₂ + 2H₂O --(H⁺)--> C₈H₁₇PO(OH)₂ + 2C₂H₅OH

Procedure:

-

To a reaction kettle, add the purified diethyl octylphosphonate and concentrated hydrochloric acid.[6]

-

Slowly add 98% sulfuric acid dropwise while continuously stirring.[6] The use of a mixed acid catalyst (hydrochloric and sulfuric acid) ensures a more thorough hydrolysis of the ester.[6]

-

After the complete addition of sulfuric acid, raise the temperature to 115-118 °C and maintain it for 25-35 hours.[6]

-

Allow the reaction mixture to cool naturally to 55-65 °C before discharging it from the reactor.[6]

-

Further cool the mixture to 25-35 °C and let it stand for at least 12 hours to allow for the precipitation of the crude n-octylphosphonic acid.[6]

-

Separate the crude product by centrifugal separation.[6]

Step 3: Purification by Recrystallization

To obtain high-purity n-octylphosphonic acid, the crude product is purified by recrystallization.

Procedure:

-

Transfer the crude n-octylphosphonic acid to a recrystallization reactor.

-

Add n-heptane (approximately 0.9 times the mass of the solid) and heat to 70 °C for 1 hour.[6]

-

Cool the mixture to 52 °C and then further to 30 °C, allowing it to stand for over 12 hours to facilitate crystallization.[6]

-

Collect the solid by centrifugation.[6]

-

Repeat the recrystallization step one more time to obtain the final n-octylphosphonic acid product.[6]

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Hydrolysis Temperature | 115-118 °C | [6] |

| Hydrolysis Time | 25-35 hours | [6] |

| Final Product Yield | ~82% | [6] |

| Final Product Purity | >99% |[6] |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages of the n-octylphosphonic acid synthesis process.

Caption: Workflow for the synthesis of n-octylphosphonic acid.

References

- 1. nbinno.com [nbinno.com]

- 2. N-OCTYLPHOSPHONIC ACID | 4724-48-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. strem.com [strem.com]

- 5. Octylphosphonic acid | C8H19O3P | CID 78452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105503944A - Method for preparing n-octylphosphonic acid - Google Patents [patents.google.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Arbuzov Reaction [organic-chemistry.org]

- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and formula of octylphosphonic acid

An In-depth Technical Guide on Octylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (OPA) is an organophosphorus compound with a versatile chemical profile, making it a molecule of significant interest in various scientific and industrial domains, including materials science and drug development.[1] Its structure, featuring a hydrophilic phosphonic acid head and a hydrophobic octyl tail, imparts amphiphilic properties that are key to its functionality.[2] This guide provides a comprehensive overview of the chemical structure, formula, properties, synthesis, and analytical methodologies related to this compound, tailored for a technical audience.

Chemical Structure and Formula

This compound is characterized by an eight-carbon alkyl chain attached to a phosphonic acid functional group.[3]

Structural Representation:

The chemical structure consists of a phosphonic acid group [-PO(OH)₂] covalently bonded to the terminal carbon of an octyl group [CH₃(CH₂)₇-].[3]

SMILES: CCCCCCCCP(=O)(O)O[5]

InChI: 1S/C8H19O3P/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11)[5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its application in experimental design and formulation development.

| Property | Value | Reference |

| Physical State | White to off-white solid/powder | [2][8] |

| Melting Point | 93-102 °C | [2][7] |

| Boiling Point | 170 °C @ 0.05 Torr | [6] |

| Solubility | Slightly soluble in water; soluble in methanol (B129727) and other organic solvents. | [2][3][9] |

| Molecular Weight | 194.21 | [4][5] |

| Exact Mass | 194.10718146 | [4] |

| XLogP3 | 1.8 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Topological Polar Surface Area | 57.5 Ų | [4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ = 9.53 (s, 2H), 1.81–1.68 (m, 2H), 1.68–1.55 (m, 2H), 1.41–1.33 (m, 2H), 1.33–1.22 (m, 8H), 0.88 (t, J = 6.8Hz, 3H) | [4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ = 31.9, 30.7, 30.5, 29.2, 29.2, 26.1, 24.7, 22.8, 22.2, 22.1, 14.2 | [4] |

| ³¹P NMR (CDCl₃, 162 MHz) | δ = 37.7 | [4] |

| Mass Spectrometry (ESI) | m/z = 193 [M – H]⁻, 387 [2M – H]⁻ | [4] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and effective method involves the reaction of 1-bromooctane (B94149) with a phosphorus source, followed by hydrolysis.

Method 1: Reaction with Triethyl Phosphite (B83602) followed by Hydrolysis

This is a widely used laboratory-scale synthesis.

-

Materials: 1-bromooctane, triethyl phosphite, aluminum trichloride (B1173362) (catalyst), n-hexane, water.[9]

-

Procedure:

-

To a flask, add 1-bromooctane and aluminum trichloride and stir at room temperature.[9]

-

Heat the mixture to 85°C and slowly add triethyl phosphite dropwise, maintaining the temperature between 85°C and 105°C over 3 hours.[9]

-

After the addition is complete, increase the temperature to 160°C and continue the reaction for 4 hours.[9]

-

Cool the reaction mixture to room temperature.[9]

-

Add a mixture of n-hexane and water (6:1 volume ratio) and mix thoroughly.[9]

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The lower aqueous phase contains the product.[9]

-

Recover the product from the aqueous phase. An alternative workup involves distillation to remove and recover hexane (B92381) from the organic phase to yield this compound.[9]

-

The crude product can be purified by recrystallization from a suitable solvent like hot heptane.[4]

-

Method 2: Hydrolysis of n-Octylphosphonic Acid Ester

This method is suitable for larger-scale production.

-

Materials: n-octylphosphonic acid ester, concentrated hydrochloric acid (30-37% wt), sulfuric acid (93-98% wt).[10]

-

Procedure:

-

Add n-octylphosphonic acid ester and concentrated hydrochloric acid to a reactor.[10]

-

Add sulfuric acid dropwise with constant stirring.[10]

-

After the addition is complete, heat the mixture to 115-118°C and maintain for 30-50 hours.[10]

-

Naturally cool the reaction mixture to 55-65°C, then further cool to 25-35°C and let it stand for at least 12 hours.[10]

-

Obtain the solid crude product by centrifugation.[10]

-

The crude product can be further purified by recrystallization.[10]

-

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

-

Application: Determination of purity and quantification of this compound.[11]

-

Column: Newcrom A mixed-mode column (150 x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with a formic acid buffer.[11]

-

Detection: Charged Aerosol Detection (CAD) is a suitable method.[11]

Applications in Research and Drug Development

The unique properties of this compound lend it to a variety of applications in research and development:

-

Surface Modification: OPA is extensively used to form self-assembled monolayers (SAMs) on various metal oxide surfaces, such as aluminum oxide and titanium oxide.[9][12][13] These SAMs can alter the surface properties, providing corrosion resistance, controlled wettability, and platforms for further functionalization.[9][12][14]

-

Drug Delivery and Nanotechnology: The ability to functionalize surfaces makes OPA and other phosphonic acids valuable in nanotechnology and drug delivery systems.[1] They can be used to modify nanoparticles to improve their stability, biocompatibility, and targeting capabilities.[1]

-

Biomaterials and Dental Applications: Phosphonic acids exhibit strong binding to calcium phosphate, a major component of bone and teeth. This property is exploited in dental applications where it can act as a corrosion inhibitor and an organic building block when supported with calcium hydroxyapatite.[9][15]

-

Basic Building Block in Synthesis: this compound serves as a fundamental starting material for the synthesis of various pharmaceutical compounds and other chemical products.[9][15]

Logical Relationships and Workflows

The synthesis and application of this compound can be represented in a logical workflow.

Caption: Synthesis of this compound and its primary research applications.

Conclusion

This compound is a valuable organophosphorus compound with a well-defined chemical structure and a range of important applications, particularly in surface science and as a building block in chemical synthesis. Its amphiphilic nature and the strong binding affinity of the phosphonic acid group are central to its utility. The synthetic and analytical methods described provide a solid foundation for researchers and drug development professionals to utilize this versatile molecule in their work.

References

- 1. updates.reinste.com [updates.reinste.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 4724-48-5: this compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C8H19O3P | CID 78452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. オクチルホスホン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. strem.com [strem.com]

- 9. N-OCTYLPHOSPHONIC ACID | 4724-48-5 [chemicalbook.com]

- 10. CN105503944A - Method for preparing n-octylphosphonic acid - Google Patents [patents.google.com]

- 11. HPLC Determination of this compound on Newcrom A | SIELC Technologies [sielc.com]

- 12. Octyl Phosphonic Acid(OPA) | Applications | 4724-48-5 | Connect Chemicals [connectchemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Cas 4724-48-5,N-OCTYLPHOSPHONIC ACID | lookchem [lookchem.com]

Solubility of Octylphosphonic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octylphosphonic acid (OPA) in organic solvents. While specific quantitative public data is limited, this document outlines the necessary experimental protocols to determine solubility, presents a framework for data interpretation, and discusses the key factors influencing the dissolution of OPA in various organic media.

Introduction to this compound and its Solubility

This compound (CAS 4724-48-5) is an organophosphorus compound with a hydrophobic octyl chain and a polar phosphonic acid head group. This amphiphilic nature governs its solubility characteristics, making it a compound of interest in surface modification, as a chelating agent, and as a surfactant.[1] Generally, OPA is described as being slightly soluble in water and many organic solvents.[1][2] However, for applications in drug development, materials science, and chemical synthesis, a precise understanding of its solubility in specific organic solvents is crucial.

The solubility of phosphonic acids is influenced by the polarity of the solvent and its capacity for hydrogen bonding.[3] Alcohols, for instance, are generally better solvents for phosphonic acids than non-polar solvents due to their ability to form hydrogen bonds with the phosphonic acid group.[3]

Quantitative Solubility Data

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Hydrogen Bonding Capability | Solubility (g/L) (Hypothetical) | Molar Solubility (mol/L) (Hypothetical) |

| Methanol | 32.7 | Donor & Acceptor | 150 | 0.772 |

| Ethanol | 24.5 | Donor & Acceptor | 95 | 0.489 |

| 2-Propanol | 19.9 | Donor & Acceptor | 50 | 0.257 |

| Acetone | 20.7 | Acceptor | 25 | 0.129 |

| Tetrahydrofuran (THF) | 7.6 | Acceptor | 15 | 0.077 |

| Ethyl Acetate | 6.0 | Acceptor | 10 | 0.051 |

| Chloroform | 4.8 | Donor | 5 | 0.026 |

| Toluene | 2.4 | None | <1 | <0.005 |

| Hexane | 1.9 | None | <0.1 | <0.0005 |

Disclaimer: The data presented in Table 1 is purely hypothetical and for illustrative purposes only. Actual experimental values should be determined using the protocols outlined in this guide.

Experimental Protocol for Solubility Determination

The following protocol details the static analytical method, a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. This method is based on the principles of the well-established shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical instrument.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a controlled temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.

-

Express the solubility in grams per liter (g/L) and moles per liter (mol/L).

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

Visualization of Methodologies and Relationships

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

octylphosphonic acid safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of Octylphosphonic Acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety protocols and handling procedures for all laboratory reagents is paramount. This guide provides a detailed overview of the safety data for this compound, a chemical intermediate used in various research and industrial applications. The information is compiled from multiple safety data sheets (SDS) to ensure a thorough and robust resource.

Chemical Identification and Physical Properties

This compound, also known as n-octylphosphonic acid, is a solid organic compound.

| Property | Value | Reference |

| CAS Number | 4724-48-5 | [1][2][3] |

| Molecular Formula | C8H19O3P | [1][4] |

| Molecular Weight | 194.21 g/mol | [4] |

| Physical State | Solid | [4] |

| Melting Point | 93 - 98 °C (199 - 208 °F) | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4][5][6] |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage[2][3][4][5][6][7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2][4][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (kidneys, bone) through prolonged or repeated oral exposure[2][3][4][8][6][7] |

| Hazardous to the Aquatic Environment, Acute | 2 | H401: Toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-Term | 4 | H413: May cause long lasting harmful effects to aquatic life[3] |

Signal Word: Danger[1][4][5][7]

Toxicological Data

| Endpoint | Species | Value |

| LD50 Oral | Rat | > 2000 mg/kg[1] or 1,890 mg/kg[4][7] |

| LD50 Dermal | Rabbit | > 2000 mg/kg[1] |

| EC50 | Daphnia | 5.3 mg/l[1] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended.

| Protection Type | Specification |

| Eye/Face Protection | Chemical goggles or a face shield. Contact lenses should not be worn.[1] |

| Hand Protection | Neoprene or nitrile rubber gloves.[1] |

| Skin and Body Protection | Wear suitable protective clothing.[1] |

| Respiratory Protection | NIOSH-certified dust and mist (orange cartridge) respirator.[1] |

Handling Procedures

-

Avoid all personal contact, including inhalation.[3]

-

Use in a well-ventilated area, with local exhaust or general room ventilation.[1][3]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3]

-

Avoid dust formation.[2]

-

To avoid a violent reaction, always add the material to water, never the other way around.[3]

Storage Conditions

-

Store in a cool, dry, well-ventilated area.[3]

-

Store away from incompatible materials such as oxidizing agents, alkalis, and metals.[3][7]

-

Protect containers from physical damage and check regularly for leaks.[3]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical advice if you feel unwell.[1][3] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with water/shower for at least 15 minutes. Get immediate medical advice/attention.[1][2][3] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1][2][3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention.[1][2][7] |

Accidental Release Measures

-

Evacuate unnecessary personnel.[1]

-

Wear appropriate protective equipment.[1]

-

Avoid generating dust.[3]

-

Prevent the product from entering drains, sewers, or public waters.[1]

-

For cleanup, sweep or shovel spills into an appropriate container for disposal.[1][2]

Disposal Considerations

Dispose of this compound and its container in accordance with local, national, and international regulations. It is recommended to use a licensed waste disposal facility.[1] Avoid release to the environment.[1]

Experimental and Logical Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows for handling and emergency response.

Caption: Standard workflow for safely handling this compound.

Caption: First aid procedures for different routes of exposure.

References

- 1. gelest.com [gelest.com]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. aksci.com [aksci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. media.knowde.com [media.knowde.com]

- 8. This compound | C8H19O3P | CID 78452 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of Octylphosphonic Acid as a Surfactant: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the surfactant properties, experimental protocols, and applications of Octylphosphonic Acid (OPA) in nanotechnology and drug delivery.

This compound (OPA), an organophosphorus compound with the chemical formula C₈H₁₉O₃P, has emerged as a significant molecule in the fields of materials science and drug development. Its amphiphilic nature, characterized by a hydrophilic phosphonic acid head group and a hydrophobic octyl tail, underpins its versatile role as a surfactant. This technical guide provides a comprehensive overview of the core principles of OPA's surfactant activity, detailed experimental methodologies, and its applications, particularly in the burgeoning areas of nanoparticle synthesis and drug delivery systems.

Fundamental Surfactant Properties of this compound

OPA's surfactant capabilities are most prominently observed in its salt forms, such as sodium or potassium octylphosphonate. In aqueous solutions, these salts can reduce surface tension and form micelles, although OPA itself has limited water solubility. The phosphonic acid head group provides a strong anchor to various surfaces, a property extensively utilized in surface modification and the formation of self-assembled monolayers (SAMs).

Key Physicochemical Properties:

| Property | Value | References |

| Chemical Formula | C₈H₁₉O₃P | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

| Melting Point | 100-102 °C | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol. | [2] |

Experimental Protocols for Characterizing Surfactant Behavior

Accurate characterization of OPA's surfactant properties is crucial for its effective application. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.[9]

Methodology: Surface Tension Measurement

This is a common and reliable method for determining the CMC.[10]

-

Apparatus: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is required.[11][12]

-

Procedure:

-

Prepare a series of aqueous solutions of the sodium or potassium salt of this compound with varying concentrations.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is identified as the point where the slope of the curve changes abruptly. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.[9]

-

Caption: General workflow for the synthesis of OPA-capped quantum dots.

Applications in Drug Delivery

The use of OPA as a surfactant is particularly promising in the field of drug delivery, primarily through its role in the formulation of nanocarriers. [13][14][15][16]

Nanoparticle-Based Drug Delivery

OPA-stabilized nanoparticles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. [16]The nanoparticle surface can be further functionalized with targeting ligands to direct the drug to specific cells or tissues, thereby increasing therapeutic efficacy and reducing side effects. [17][18][19][20] Mechanism of Targeted Drug Delivery using OPA-Stabilized Nanoparticles:

-

Encapsulation: The hydrophobic drug is encapsulated within the core of the nanoparticle, which is stabilized by a layer of OPA.

-

Targeting: The surface of the nanoparticle is modified with targeting moieties (e.g., antibodies, peptides) that recognize specific receptors on target cells.

-

Cellular Uptake: The targeted nanoparticles bind to the receptors on the cell surface and are internalized, often through endocytosis.

-

Drug Release: Once inside the cell, the nanoparticle can release the encapsulated drug in response to internal stimuli (e.g., pH change in endosomes or lysosomes).

Signaling Pathway for Targeted Drug Delivery

Caption: Targeted drug delivery via OPA-stabilized nanoparticles.

Nanoemulsions for Drug Delivery

OPA and its salts can act as emulsifiers to stabilize nanoemulsions, which are dispersions of oil and water with droplet sizes in the nanometer range. These systems are of great interest for the delivery of poorly water-soluble drugs. [21][22][23] Characterization of OPA-Stabilized Nanoemulsions:

| Characterization Technique | Parameter Measured |

| Dynamic Light Scattering (DLS) | Droplet size and size distribution (polydispersity index) |

| Zeta Potential Measurement | Surface charge of the droplets, indicating stability |

| Transmission Electron Microscopy (TEM) | Droplet morphology and size |

| Rheology | Viscosity and flow behavior |

| Stability Studies | Assessment of physical stability over time (e.g., creaming, coalescence) |

Conclusion

This compound is a versatile surfactant with significant potential in materials science and pharmaceutical development. Its ability to form stable self-assembled monolayers, act as a capping agent for nanoparticles, and stabilize emulsions makes it a valuable tool for researchers. While further quantitative data on its micellization behavior in aqueous solutions are needed, the existing body of research clearly demonstrates its utility. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further exploration and application of this compound in the development of advanced materials and innovative drug delivery systems.

References

- 1. This compound | C8H19O3P | CID 78452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Octyl Phosphonic Acid(OPA) | Applications | 4724-48-5 | Connect Chemicals [connectchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. scialert.net [scialert.net]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. commons.erau.edu [commons.erau.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sphinxsai.com [sphinxsai.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Nanoparticles for Targeted Drug Delivery [dspace.mit.edu]

- 20. Therapeutic Nanoparticles and Their Targeted Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

octylphosphonic acid for beginners in materials science

An In-depth Technical Guide to Octylphosphonic Acid in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound (OPA) is an organophosphorus compound with the chemical formula C₈H₁₇PO(OH)₂. It is a molecule of significant interest in materials science due to its amphiphilic nature, possessing a hydrophilic phosphonic acid head group and a hydrophobic octyl tail.[1] This unique structure allows OPA to form highly ordered, self-assembled monolayers (SAMs) on a variety of substrates, particularly metal oxides.[2] The phosphonic acid head group forms strong coordinate bonds with surface hydroxyl groups present on materials like alumina (B75360), titania, silica, and zinc oxide.[1][3] This robust anchoring results in a dense, well-ordered monolayer with the hydrophobic octyl chains oriented away from the surface.

The primary applications of OPA in materials science stem from its ability to tailor surface properties. The formation of an OPA SAM can transform a hydrophilic surface into a hydrophobic one, provide a barrier against corrosion, and act as a versatile platform for the immobilization of other molecules.[4][5] Furthermore, OPA is widely utilized as a capping agent in the synthesis of nanoparticles, where it plays a crucial role in controlling particle size, shape, and dispersibility.[6][7] This guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound for professionals in materials science and related fields.

Core Properties of this compound

This compound is typically a white to off-white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₈H₁₉O₃P | [8] |

| Molecular Weight | 194.21 g/mol | [8] |

| Melting Point | 93-102 °C | [1][8] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in methanol; slightly soluble in water, chloroform, and DMSO. | [1][2] |

| CAS Number | 4724-48-5 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Michaelis-Arbuzov reaction, followed by hydrolysis. This two-step process involves the reaction of an alkyl halide with a trialkyl phosphite (B83602) to form a phosphonate (B1237965) ester, which is then hydrolyzed to the corresponding phosphonic acid.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 1-bromooctane and triethyl phosphite.

Materials:

-

1-bromooctane

-

Triethyl phosphite

-

Concentrated hydrobromic acid (48%) or a mixture of hydrochloric and sulfuric acids[2][9]

-

Anhydrous toluene (B28343) (optional, as a solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Synthesis of Diethyl Octylphosphonate (Michaelis-Arbuzov Reaction)

-

In a round-bottom flask equipped with a reflux condenser, combine 1-bromooctane and a slight molar excess (e.g., 1.1 equivalents) of triethyl phosphite.[2]

-

Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-5 hours.[2][9] The reaction is typically performed neat, without a solvent.

-

Monitor the reaction progress by observing the cessation of bromoethane (B45996) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature. The crude product is diethyl octylphosphonate.

Step 2: Hydrolysis to this compound

-

To the crude diethyl octylphosphonate in the flask, add an excess of concentrated hydrobromic acid (48%).[2]

-

Heat the mixture to reflux (approximately 120-160 °C) and maintain for 2.5-4 hours.[2][10]

-

Upon cooling, this compound will precipitate as a white solid.[2]

-

Collect the solid product by filtration.

-

Wash the product with cold deionized water to remove any remaining acid.

-

Dry the purified this compound under vacuum.

Surface Modification with Self-Assembled Monolayers (SAMs)

One of the most powerful applications of OPA is the formation of SAMs on various oxide surfaces. This process is driven by the strong affinity of the phosphonic acid headgroup for metal oxides, leading to the spontaneous organization of OPA molecules into a dense, ordered monolayer.

Experimental Protocol: Formation of OPA SAM on Alumina

This protocol details the formation of an this compound SAM on an alumina (Al₂O₃) surface.

Materials:

-

Alumina substrate (e.g., native oxide on aluminum, or a sapphire wafer)

-

This compound

-

Ethanol (B145695) or tetrahydrofuran (B95107) (THF), anhydrous

-

Deionized water

-

Sonicator

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning:

-

Sonciate the alumina substrate in a sequence of solvents: deionized water, acetone, and finally isopropanol, for 15 minutes each.

-

Dry the substrate under a stream of nitrogen.

-

To ensure a hydroxylated surface, the substrate can be treated with a UV/ozone cleaner for 15-20 minutes.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol or THF.[4]

-

-

SAM Formation:

-

Immerse the cleaned and dried alumina substrate in the OPA solution for 24 hours at room temperature.[7] This allows for the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution and rinse it thoroughly with the pure solvent (ethanol or THF) to remove any physisorbed molecules.

-

Dry the substrate again under a stream of nitrogen.

-

-

Annealing (Optional but Recommended):

Quantitative Data for Phosphonic Acid SAMs

The formation of a phosphonic acid SAM significantly alters the surface properties of the substrate. The following table presents representative data for long-chain alkylphosphonic acid SAMs on oxide surfaces. While octadecylphosphonic acid (18 carbon chain) is shown, the values for this compound (8 carbon chain) will follow similar trends, with slightly lower thickness and contact angles.

| Parameter | Substrate | Value | References |

| Monolayer Thickness | SiO₂/Si | ~1.8 nm | [12] |

| Water Contact Angle (Bare) | Titanium Oxide | < 15° | |

| Water Contact Angle (Coated) | Titanium Oxide | ~105-110° | [13] |

| Area per Molecule | SiO₂/Si | ~18.5 Ų | [12] |

Functionalization of Nanoparticles

OPA is an excellent ligand for the surface functionalization of various nanoparticles, particularly metal oxides like zinc oxide (ZnO) and titanium dioxide (TiO₂). The phosphonic acid group binds strongly to the nanoparticle surface, while the octyl tail provides steric stabilization, preventing aggregation and improving dispersibility in non-polar solvents.

Experimental Protocol: Functionalization of ZnO Nanoparticles

This protocol provides a method for the surface modification of zinc oxide nanoparticles with this compound.[8]

Materials:

-

Zinc oxide (ZnO) nanoparticles

-

This compound

-

Tetrahydrofuran (THF)

-

Sonicator

-

Centrifuge

Procedure:

-

Nanoparticle Dispersion:

-

Disperse a known amount of ZnO nanoparticles (e.g., 0.35 g) in an appropriate volume of THF (e.g., 30 mL) by sonicating the mixture for 15 minutes.[8]

-

-

Ligand Solution Preparation:

-

In a separate vial, dissolve the desired amount of this compound in THF. The amount will depend on the surface area of the nanoparticles and the desired ligand density.

-

-

Functionalization Reaction:

-

Add the OPA solution to the dispersed ZnO nanoparticle suspension.

-

Sonicate the combined mixture for an additional 15 minutes.

-

Allow the mixture to stir at room temperature for 48 hours to ensure complete surface coverage.[8]

-

-

Isolation and Purification:

-

After the reaction, isolate the functionalized nanoparticles by centrifugation.

-

Discard the supernatant, which contains any unbound OPA.

-

Redisperse the nanoparticle pellet in fresh THF and sonicate for 15 minutes to wash the particles.

-

Repeat the centrifugation and washing steps two more times to ensure the removal of all excess OPA.

-

-

Drying:

-

After the final wash, dry the purified, OPA-functionalized ZnO nanoparticles in a vacuum oven at a mild temperature (e.g., 60 °C).

-

Conclusion

This compound is a versatile and powerful molecule in the materials scientist's toolkit. Its ability to form robust, well-ordered self-assembled monolayers on a wide range of oxide surfaces makes it invaluable for applications in surface engineering, corrosion protection, and the development of advanced functional materials. Furthermore, its role as a stabilizing ligand for nanoparticles is critical for the advancement of nanotechnology. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals looking to harness the potential of this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. ssp.physics.upatras.gr [ssp.physics.upatras.gr]

- 5. Functionalized ZnO-Based Nanocomposites for Diverse Biological Applications: Current Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles | MDPI [mdpi.com]

- 9. CN105503944A - Method for preparing n-octylphosphonic acid - Google Patents [patents.google.com]

- 10. CN105153224A - Synthesizing method of 1-octylphosphonate for metal corrosion inhibition - Google Patents [patents.google.com]

- 11. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. princeton.edu [princeton.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Applications of Octylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylphosphonic acid (OPA) is an organophosphorus compound with a versatile range of applications stemming from its unique molecular structure: an eight-carbon alkyl chain providing hydrophobicity and a phosphonic acid headgroup that strongly interacts with various surfaces. This guide provides a comprehensive overview of the primary applications of OPA, focusing on its role in surface modification, corrosion inhibition, and nanomaterial synthesis. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate understanding and replication in a research and development setting.

Core Applications of this compound

The applications of this compound are primarily centered around its ability to form self-assembled monolayers (SAMs) on a variety of substrates. These monolayers are thin, organized layers of OPA molecules that spontaneously form on a surface, altering its chemical and physical properties.

Surface Modification and Hydrophobic Coatings

OPA is widely utilized to render surfaces hydrophobic, or water-repellent. This is achieved through the formation of a SAM where the phosphonic acid headgroups bind to the substrate, and the hydrophobic octyl chains are oriented outwards, creating a low-energy surface that repels water.[1] This property is valuable for protecting surfaces from moisture and environmental degradation.

Quantitative Data: Surface Wettability

The effectiveness of OPA in creating hydrophobic surfaces can be quantified by measuring the contact angle of water on the modified surface. A higher contact angle indicates greater hydrophobicity.

| Substrate | Treatment | Water Contact Angle (°) | Reference |

| Aluminum | OPA Self-Assembled Monolayer | ~120 | [2] |

| Mica | Octadecylphosphonic Acid SAM | ~90 | [3] |

| Stainless Steel 316L | Octadecylphosphonic Acid SAM (Thermally Treated) | >100 | [1][4] |

Note: Data for octadecylphosphonic acid, a longer-chain analogue, is included to demonstrate the general principle of hydrophobicity induction by alkylphosphonic acids.

Experimental Protocol: Preparation of a Hydrophobic Self-Assembled Monolayer of this compound on a Metal Oxide Surface

This protocol describes the formation of an OPA SAM on a substrate such as stainless steel or aluminum.

Materials:

-

This compound (OPA)

-

Solvent (e.g., Tetrahydrofuran (THF) or anisole)

-

Substrate (e.g., stainless steel 316L coupon)

-

Beaker

-

Ultrasonic bath

-

Oven

-

Contact angle goniometer

Procedure:

-

Substrate Cleaning: The substrate is first thoroughly cleaned to remove any contaminants. This can be achieved by sequential sonication in a series of solvents such as acetone, ethanol (B145695), and deionized water.

-

Solution Preparation: Prepare a dilute solution of OPA in a suitable solvent. A typical concentration is 1 mM.

-

SAM Formation: Immerse the cleaned and dried substrate in the OPA solution. The immersion time can vary from a few seconds to several hours, depending on the desired monolayer quality.[5]

-

Rinsing: After immersion, the substrate is removed from the solution and rinsed thoroughly with the pure solvent to remove any non-adsorbed OPA molecules.

-

Drying: The substrate is then dried with a stream of inert gas (e.g., nitrogen).

-

Thermal Annealing (Optional but Recommended): To improve the stability and ordering of the SAM, the coated substrate can be heated in an oven. A typical condition is 100-120°C for a specified duration.[1]

-

Characterization: The formation of the hydrophobic monolayer is confirmed by measuring the static water contact angle using a goniometer.

Corrosion Inhibition

OPA is an effective corrosion inhibitor for various metals, including steel and copper. It forms a protective phosphonate (B1237965) layer on the metal surface, which acts as a barrier to corrosive agents.[6][7][8] The formation of this protective layer can be studied using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Quantitative Data: Corrosion Inhibition Efficiency

The corrosion inhibition efficiency of OPA can be determined from electrochemical measurements.

| Metal | Corrosive Medium | Inhibitor System | Inhibition Efficiency (%) | Reference |

| Carbon Steel | Neutral aqueous solution | Propyl Phosphonic Acid + Zn²⁺ + Pectin | 94 | [9] |

| Carbon Steel | Acidic Medium | α-aminophosphonate | 92.4 (in HCl), 95.7 (in H₂SO₄) | [10] |

| Mild Steel | 200 ppm NaCl | Sugar-based polymer | 91 |

Note: Data for similar phosphonic acids and other organic inhibitors are provided to illustrate the typical range of inhibition efficiencies achievable.

Experimental Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization

This protocol outlines the procedure for assessing the corrosion inhibition performance of OPA on carbon steel in an acidic medium.

Materials:

-

Carbon steel electrode (working electrode)

-

Platinum or graphite (B72142) counter electrode

-

Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

-

Potentiostat/Galvanostat

-

Corrosion cell

-

Corrosive medium (e.g., 1 M HCl)

-

This compound (inhibitor)

-

Polishing materials (e.g., silicon carbide paper)

Procedure:

-

Electrode Preparation: The carbon steel working electrode is polished with successively finer grades of silicon carbide paper, rinsed with deionized water and acetone, and then dried.

-

Electrochemical Cell Setup: The three electrodes (working, counter, and reference) are assembled in the corrosion cell containing the corrosive medium (with and without the inhibitor at various concentrations). The reference electrode is placed close to the working electrode using a Luggin capillary.

-

Open Circuit Potential (OCP) Measurement: The system is allowed to stabilize by measuring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.

-

Potentiodynamic Polarization Scan: A potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

-

Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

Nanomaterial Synthesis

OPA is used as a capping agent in the synthesis of various nanoparticles, such as titanium dioxide (TiO₂) and zinc oxide (ZnO).[11][12][13] The OPA molecules bind to the surface of the growing nanoparticles, preventing their aggregation and controlling their size and shape. The hydrophobic octyl chains also allow for the dispersion of the nanoparticles in non-polar solvents.

Quantitative Data: Nanoparticle Characterization

The size and morphology of OPA-capped nanoparticles can be characterized using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

| Nanoparticle | Synthesis Method | Capping Agent | Average Particle Size (nm) | Characterization Method | Reference |

| TiO₂ | Sol-gel | This compound | Not specified | DLS, TEM | [11] |

| ZnO | Sol-gel | Diethylene glycol | ~28 | XRD, HRTEM | [14][15] |

| TiO₂ | Hydrothermal | - | 29 | XRD | [12] |

| ZnO | Precipitation | - | 27-82 | TEM | [16] |

Note: While some references confirm the use of OPA, specific quantitative data for OPA-capped nanoparticles is often embedded within broader studies. The provided data illustrates typical nanoparticle sizes achieved through common synthesis routes.

Experimental Protocol: Synthesis of this compound-Capped TiO₂ Nanoparticles via Sol-Gel Method

This protocol describes a general procedure for synthesizing TiO₂ nanoparticles with OPA as a capping agent.

Materials:

-

Titanium isopropoxide (TTIP) - precursor

-

Ethanol - solvent

-

This compound (OPA) - capping agent

-

Deionized water

-

Nitric acid (catalyst)

-

Beakers, magnetic stirrer

-

Centrifuge

-

Oven

Procedure:

-

Precursor Solution: A solution of titanium isopropoxide in ethanol is prepared.

-

Hydrolysis Solution: A separate solution of deionized water, ethanol, and a small amount of nitric acid (as a catalyst) is prepared.

-

Addition of Capping Agent: this compound is added to the precursor solution and stirred to ensure proper mixing.

-

Hydrolysis and Condensation: The hydrolysis solution is added dropwise to the precursor solution under vigorous stirring. This initiates the hydrolysis of the titanium precursor and the subsequent condensation to form TiO₂ nanoparticles.

-

Aging: The resulting sol is aged for a period of time (e.g., 24 hours) to allow for the growth of the nanoparticles.

-

Purification: The nanoparticles are collected by centrifugation and washed several times with ethanol to remove unreacted precursors and byproducts.

-

Drying: The purified nanoparticles are dried in an oven at a moderate temperature (e.g., 60-80°C).

-

Characterization: The size, morphology, and crystalline phase of the OPA-capped TiO₂ nanoparticles are characterized using DLS, TEM, and X-ray Diffraction (XRD).

Mechanistic Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms of this compound's applications.

Conclusion

This compound is a highly versatile molecule with significant applications in materials science and chemistry. Its ability to form robust self-assembled monolayers is the foundation for its use in creating hydrophobic surfaces, inhibiting corrosion, and controlling the synthesis of nanomaterials. The experimental protocols and quantitative data provided in this guide offer a starting point for researchers and professionals to explore and utilize the unique properties of this compound in their respective fields. Further research into the specific interactions of OPA with different substrates and its performance under various conditions will continue to expand its utility in advanced applications.

References

- 1. Thermally Driven Stability of Octadecylphosphonic Acid Thin Films Grown on SS316L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Novel Corrosion Inhibitor for Carbon Steel in Acidic Solutions Based on α-Aminophosphonate (Chemical, Electrochemical, and Quantum Studies) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- 12. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. journals.ut.ac.ir [journals.ut.ac.ir]

- 15. Sol-Gel Synthesis of Zinc Oxide (ZnO) Nanoparticles: Study of Structural and Optical Properties [jsciences.ut.ac.ir]

- 16. orientjchem.org [orientjchem.org]

Methodological & Application

Application Notes and Protocols: Octylphosphonic Acid Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylphosphonic acid (OPA) self-assembled monolayers (SAMs) offer a robust and versatile method for modifying the surfaces of various metal oxides. This technology is pivotal for applications demanding precise control over surface properties such as wettability, adhesion, corrosion resistance, and biocompatibility.[1] The phosphonic acid headgroup forms strong, stable bonds with oxide surfaces like silicon dioxide, titanium dioxide, and aluminum oxide, while the octyl chain creates a dense, hydrophobic outer layer.[2][3] These characteristics make OPA SAMs highly valuable in fields ranging from nanoparticle stabilization and corrosion inhibition to the development of biocompatible coatings and sensors.[1][2] This document provides detailed protocols for the preparation of OPA SAMs and presents key quantitative data for their characterization.

Data Presentation: Properties of OPA Self-Assembled Monolayers

The following table summarizes key quantitative data for OPA and related alkylphosphonic acid SAMs on various substrates, providing a comparative overview of monolayer characteristics under different preparation conditions.

| Substrate | Alkylphosphonic Acid | Deposition Method | Solvent | Concentration | Annealing | Island Height / Layer Thickness | Area per Molecule | Water Contact Angle | Reference |

| Mica | Octadecylphosphonic acid (OPA) | Solution Immersion | Tetrahydrofuran (THF) | 0.2 mM | No | 1.8 ± 0.2 nm | ~25 Ų | ~55° (decreases over time) | [4] |

| SiO2/Si | Octadecylphosphonic acid (ODPA) | T-BAG | Tetrahydrofuran (THF) | 1 mM | 140°C, 48h | ~18 Å | 18.5 Ų | Not Specified | [5] |

| SiO2/Si | Octadecylphosphonic acid (ODPA) | T-BAG | Tetrahydrofuran (THF) | 25 µM | 140°C, 48h | Not Specified | Not Specified | Not Specified | [2] |

| Indium Tin Oxide (ITO) | Octadecylphosphonic acid | Solution Immersion | Various | 1 mM | 200°C, 24h | Not Specified | Not Specified | 114-117° | [6] |

| GaN | Octadecylphosphonic acid (ODPA) | Solution Immersion | Toluene | Not Specified | 160°C | Not Specified | Not Specified | Hydrophobic surface | [7] |

Experimental Protocols

Two primary methods for the formation of OPA SAMs are detailed below: the standard solution immersion technique and the Tethering by Aggregation and Growth (T-BAG) method.

Protocol 1: OPA SAM Formation by Solution Immersion

This method is a straightforward approach suitable for a wide range of oxide substrates.

Materials:

-

Substrate with a native or deposited oxide layer (e.g., silicon wafer, glass slide, titanium-coated surface)

-

This compound (OPA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), ethanol, or toluene)

-

Beakers or petri dishes

-

Tweezers

-

Nitrogen gas source for drying

-

Oven or hotplate for annealing (optional but recommended)

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate to remove organic and particulate contamination. A common procedure for silicon-based substrates is sonication in acetone, followed by isopropanol, and finally deionized water. The surface can be further activated by treatment with a UV/Ozone cleaner or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ).

-

OPA Solution Preparation: Prepare a dilute solution of OPA in an anhydrous solvent. A typical concentration is 1 mM. Ensure the OPA is fully dissolved.

-

Substrate Immersion: Immerse the cleaned and dried substrate into the OPA solution. The immersion time can vary from a few minutes to 24 hours.[4][6] Longer immersion times generally lead to more ordered and complete monolayers.

-

Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-chemisorbed (physisorbed) molecules.[4]

-

Drying: Dry the substrate with a gentle stream of nitrogen gas.

-

Annealing (Optional but Recommended): To improve the stability and covalent bonding of the monolayer to the surface, an annealing step can be performed.[2][7] Heat the substrate in an oven or on a hotplate. Typical annealing conditions are 120-160°C for several hours.[2][7]

-

Final Rinse and Dry: After annealing, a final rinse with the solvent followed by nitrogen drying can be performed to remove any loosely bound molecules.

Protocol 2: OPA SAM Formation by the "Tethering by Aggregation and Growth" (T-BAG) Method

The T-BAG method is designed to produce well-ordered monolayers, particularly on silicon oxide surfaces.[2][5]

Materials:

-

Silicon coupon or other suitable substrate

-

This compound (OPA)

-

Anhydrous Tetrahydrofuran (THF)

-

Beaker

-

Vertical sample holder/clamp

-

Oven

-

Sonicator

Procedure:

-

Substrate Cleaning: Clean the silicon substrate as described in Protocol 1.

-

T-BAG Deposition:

-

Prepare a dilute solution of OPA in anhydrous THF (e.g., 25 µM to 1 mM).[2][5]

-

Hold the cleaned substrate vertically in the OPA solution using a clamp.[5]

-

Allow the solvent to evaporate slowly at room temperature. As the solvent level drops, a monolayer of OPA assembles at the air-solvent interface and is deposited onto the substrate.[5]

-

-

Annealing: After the solvent has completely evaporated, heat the coated substrate in an oven at 140°C for 48 hours in air. This step is crucial for forming covalent bonds between the phosphonic acid headgroups and the oxide surface.[2][5]

-

Post-Annealing Cleaning: After annealing, multilayers of OPA may be present on the surface. These can be removed by sonicating the sample in fresh THF and/or methanol (B129727) to yield a well-formed monolayer.[2] Multiple cycles of rinsing and sonication may be necessary.

-

Drying: Dry the final monolayer-coated substrate with a stream of nitrogen gas.

Visualizations

Experimental Workflow for OPA SAM Formation

Caption: Workflow for OPA SAM formation.

Logical Relationship of OPA SAM Components

Caption: OPA SAM components and resulting properties.

Applications in Drug Development and Research

The ability of OPA to form stable, well-defined monolayers is of significant interest in the biomedical and drug development fields.[1] The phosphonic acid group's affinity for metal ions, such as calcium, has been leveraged in the design of drugs targeting bone health.[1] Furthermore, the modification of implantable materials with biocompatible OPA SAMs can improve their integration with biological tissues and reduce adverse reactions. The controlled surface chemistry afforded by OPA SAMs also provides a platform for fundamental studies of protein adsorption, cell adhesion, and the development of biosensors.[2] In drug delivery, nanoparticles stabilized with OPA can exhibit enhanced stability and altered pharmacokinetic profiles.[1] The protocols and data presented here provide a foundation for researchers to explore these and other innovative applications of OPA self-assembled monolayers.

References

- 1. This compound | High-Purity Reagent for SAMs [benchchem.com]

- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 自己組織化単分子層のマイクロおよびナノスケールフォトパターニング [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. princeton.edu [princeton.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Modification of Indium Tin Oxide (ITO) with Octylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the surface modification of indium tin oxide (ITO) using octylphosphonic acid (OPA). This process is crucial for tuning the interfacial properties of ITO, a widely used transparent conductive oxide in various applications, including organic electronics and biosensors.

Introduction

Indium tin oxide (ITO) is a critical material for transparent electrodes in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] However, the surface properties of untreated ITO can lead to poor device performance. Surface modification with self-assembled monolayers (SAMs) of molecules like this compound (OPA) can tailor the work function and surface energy of ITO, leading to improved charge injection and device stability.[1][3] Phosphonic acids are particularly effective as they form robust bonds with metal oxide surfaces like ITO.[1][3]

The use of OPA, an alkylphosphonic acid, allows for the modification of the ITO surface, making it more hydrophobic. This can improve the compatibility with subsequently deposited organic layers.[3] The phosphonic acid group serves as an ideal anchor to the hydroxylated ITO surface.[4]

Key Applications

-

Organic Light-Emitting Diodes (OLEDs): Modification of the ITO anode with OPA can influence the hole injection barrier between the ITO and the hole transport layer, impacting device efficiency and lifetime.[3]

-

Organic Photovoltaics (OPVs): Tuning the work function of ITO with OPA can lead to better energy level alignment for efficient charge extraction.[1][2]

-

Biosensors: A well-defined OPA monolayer on ITO can provide a stable and biocompatible surface for the immobilization of biomolecules.

-

Fundamental Surface Science: Studying the self-assembly of OPA on ITO provides insights into molecule-surface interactions and the formation of ordered monolayers.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of OPA modification on the surface properties of ITO as reported in the literature.

Table 1: Work Function of ITO After Various Surface Treatments

| Surface Treatment | Work Function (eV) |

| Untreated ITO | 4.6[3] |

| OPA Modified ITO | No noticeable change (~4.6)[3] |

| Air Plasma Treated ITO | 5.4[3] |

| FOPA* Modified ITO | 5.3[3] |

*FOPA (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorothis compound) is included for comparison to highlight the effect of fluorination.

Table 2: Water Contact Angle of ITO After Various Surface Treatments

| Surface Treatment | Water Contact Angle (°) |

| Untreated ITO | 36 ± 3[3] |

| OPA Modified ITO | 104 ± 2[3] |

| Air Plasma Treated ITO | < 10 |

| FOPA* Modified ITO | 108 ± 2[3] |

*FOPA (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorothis compound) is included for comparison.

Experimental Protocols

This section details the methodologies for the preparation and characterization of OPA-modified ITO surfaces.

Materials and Reagents

-

ITO-coated glass substrates (e.g., 20 Ω/◻)

-

This compound (OPA)

-

Chloroform (B151607) (CHCl₃), anhydrous

-

Ethanol (B145695) (C₂H₅OH), anhydrous

-

Triton-X solution (dilute)

-

De-ionized (DI) water

-

Acetone (B3395972), electronics grade

-

Ethanol, electronics grade

ITO Substrate Cleaning Protocol

A thorough cleaning of the ITO surface is critical for the formation of a high-quality SAM.[5]

-

Initial Cleaning:

-

Place the ITO substrates in a substrate rack.

-

Immerse in a dilute solution of Triton-X in DI water and sonicate for 20 minutes.

-

Rinse thoroughly with DI water.

-

Sonicate in fresh DI water for 20 minutes.[3]

-

-

Organic Solvent Cleaning:

-

Sonicate in acetone for 20 minutes.

-

Sonicate in ethanol for 20 minutes.[3]

-

-

Drying:

-

Dry the cleaned ITO substrates in a vacuum oven at 70 °C for 1 hour.[3]

-

This compound (OPA) SAM Formation Protocol

-

Solution Preparation:

-

Immersion:

-

Immerse the cleaned and dried ITO substrates into the OPA solution.

-

Allow the self-assembly process to proceed for 1 hour and 20 minutes at room temperature.[3]

-

-

Rinsing:

-

After immersion, rinse the substrates thoroughly with the solvent mixture (2:1 CHCl₃:C₂H₅OH) to remove any physisorbed molecules.

-

-

Annealing:

-

Anneal the OPA-modified ITO substrates at 120 °C for 1 hour.[3]

-

Characterization Methods

-

Work Function Measurement: The work function of the modified ITO can be measured in air using a Kelvin probe.[3]

-

Contact Angle Measurement: The hydrophobicity of the surface can be assessed by measuring the static water contact angle.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of the OPA monolayer and to investigate the chemical bonding at the ITO surface.[5]

-

Atomic Force Microscopy (AFM): AFM can be used to characterize the surface morphology and roughness of the modified ITO.[5]

Visualizations

Experimental Workflow

Caption: Workflow for ITO surface modification with OPA.

OPA Binding to ITO Surface

Caption: OPA binding mechanism on the ITO surface.

Troubleshooting and Considerations

-

Incomplete Monolayer Formation: This can be due to inadequate cleaning of the ITO surface or impurities in the solvent or OPA. Ensure all cleaning steps are followed meticulously and use high-purity reagents. The quality of the ITO substrate itself, including its roughness and hydroxide (B78521) content, can significantly impact the formation of a well-packed monolayer.[5]

-

Variability in Work Function/Contact Angle: Results can vary depending on the specific properties of the as-received ITO substrates. It is recommended to characterize the untreated ITO from each new batch.

-

Safety Precautions: Handle all chemicals, particularly chloroform, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

- 1. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications. | Semantic Scholar [semanticscholar.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Importance of the indium tin oxide substrate on the quality of self-assembled monolayers formed from organophosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Octylphosphonic Acid in Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylphosphonic acid (OPA) is an organophosphorus compound widely utilized in the surface functionalization of a variety of nanoparticles. Its amphiphilic nature, consisting of a hydrophilic phosphonic acid head group and a hydrophobic octyl tail, allows it to act as a versatile capping agent and surface ligand. The phosphonic acid moiety forms strong coordinate bonds with metal oxide surfaces, leading to the formation of stable, self-assembled monolayers (SAMs). This surface modification is critical for controlling the physicochemical properties of nanoparticles, such as their size, shape, stability, and dispersibility in various solvents.[1][2]